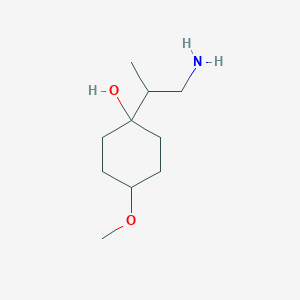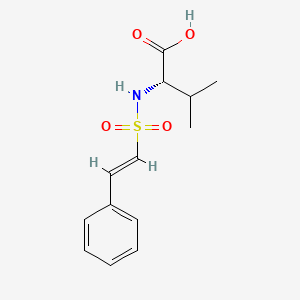![molecular formula C10H15BrN2 B13196548 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline is an organic compound with the molecular formula C10H15BrN2 It is a brominated aniline derivative, which means it contains a bromine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline typically involves multiple steps. One common method starts with the bromination of 3-nitrotoluene to yield 4-bromo-3-nitrotoluene. This intermediate is then subjected to a radical benzylic bromination reaction to produce 4-bromo-3-nitro-1-bromomethylbenzene . Subsequent reduction of the nitro group to an amine, followed by substitution with ethyl(methyl)amine, yields the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: This compound has a similar structure but with a methyl group instead of an ethyl(methyl)amino group.
4-Bromo-2-methylaniline: Another similar compound with a different substitution pattern on the aniline ring.
2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline: This compound has additional chlorine and cyclohexyl groups, making it more complex.
Uniqueness
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and ethyl(methyl)amino groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-bromo-3-[[ethyl(methyl)amino]methyl]aniline |
InChI |
InChI=1S/C10H15BrN2/c1-3-13(2)7-8-6-9(12)4-5-10(8)11/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
XZYFRTMAJKVPGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=C(C=CC(=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
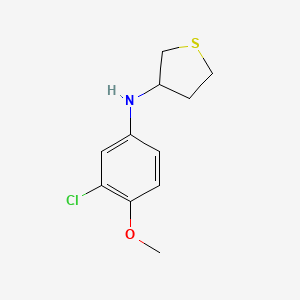

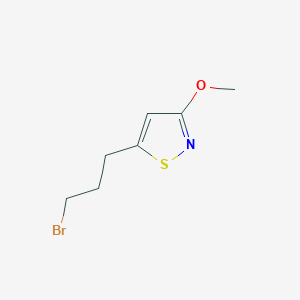
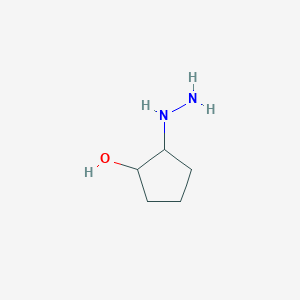
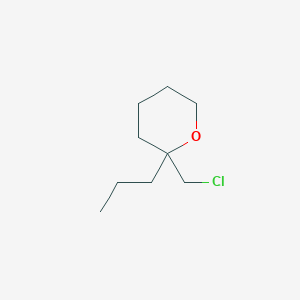


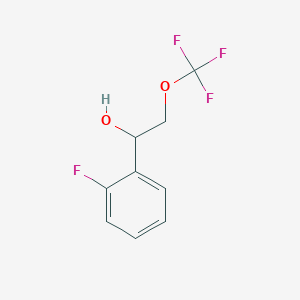
![{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13196523.png)
![{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)
